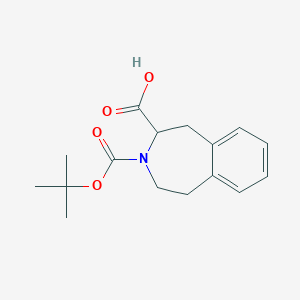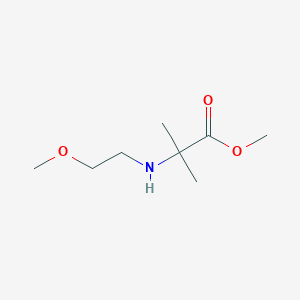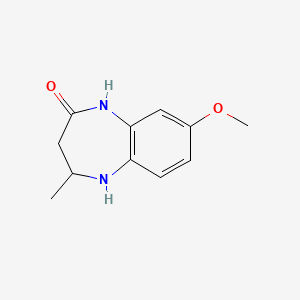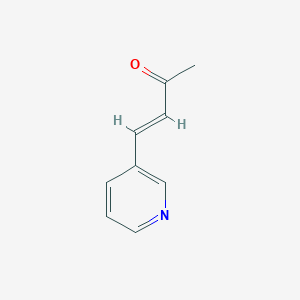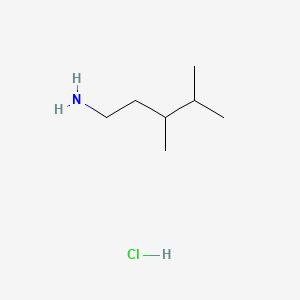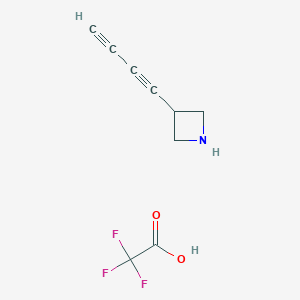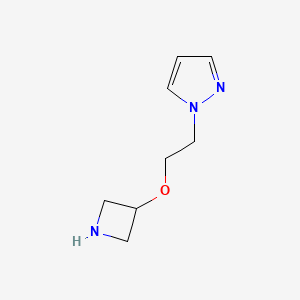
1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole is a heterocyclic compound that combines the structural features of azetidine and pyrazole. Azetidine is a four-membered nitrogen-containing ring, while pyrazole is a five-membered ring with two nitrogen atoms. The combination of these two moieties in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Attachment of Pyrazole Moiety: The pyrazole ring can be introduced through a nucleophilic substitution reaction, where the azetidine derivative reacts with a pyrazole precursor under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. The use of automated reactors and in-line monitoring can ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced azetidine or pyrazole derivatives.
Substitution: Formation of substituted azetidine or pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Azetidine-2-carboxylic acid: Found in nature and used as a building block for biologically active compounds.
Uniqueness: 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole stands out due to its unique combination of azetidine and pyrazole rings, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
1-[2-(azetidin-3-yloxy)ethyl]pyrazole |
InChI |
InChI=1S/C8H13N3O/c1-2-10-11(3-1)4-5-12-8-6-9-7-8/h1-3,8-9H,4-7H2 |
InChI-Schlüssel |
SAYNGVMEOIKOAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCCN2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

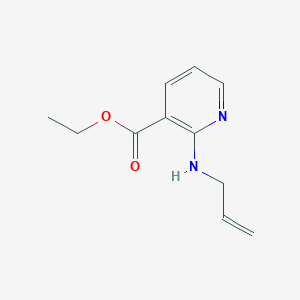
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)

